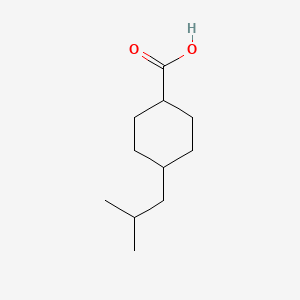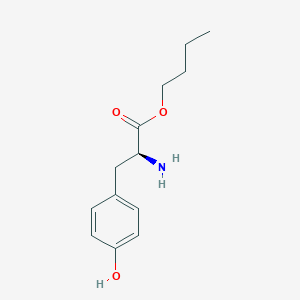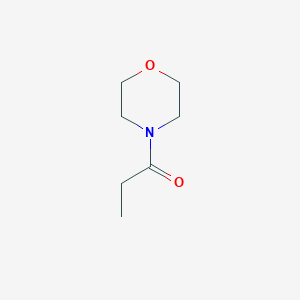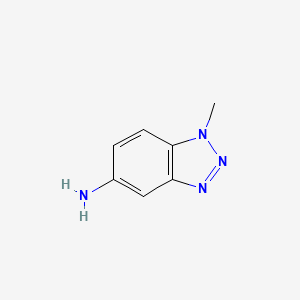
Datumetine
Descripción general
Descripción
Datumetine is a tropane alkaloid found in the leaves of Datura metel . It is known to modulate the NMDA receptor, which can lead to memory loss . It has also been observed to cause epileptic seizures in mice .
Synthesis Analysis
The synthesis of tropane alkaloids like Datumetine involves the construction of the 8-azabicyclo[3.2.1]octane core through aziridination of a cyclo-heptadiene intermediate, followed by vinyl aziridine rearrangement .Molecular Structure Analysis
Datumetine has the molecular formula C16H21NO3 and a molar mass of 275.348 g·mol−1 . Its IUPAC name is 4-Methoxy-3-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)benzoic acid .Physical And Chemical Properties Analysis
Datumetine has a molecular weight of 275.3428 g/mol . Its chemical structure includes an N-methyl-8-azabicyclo[3.2.1]octane core .Aplicaciones Científicas De Investigación
Neuroprotective Effects
Datumetine has been found to have potential neuroprotective effects. A study reported that a low dose of datumetine moderately enhances N-methyl-D-aspartate receptor (NMDAR) activity, showing the neuroprotective potentials of low datumetine exposure .
NMDAR Signalling Pathways
Datumetine preferentially upregulates NMDAR signalling pathways in different brain regions of mice . This could have implications for understanding and treating neurological disorders where NMDAR signalling is disrupted.
Mimicking Glutamate Toxicity
It has been reported that a 14-day exposure to datumetine altered NMDAR signaling by mimicking glutamate toxicity . This could be useful in studying the effects of glutamate toxicity in the brain.
Regulation of CamKIIα Expression
Datumetine has been found to downregulate calcium calmodulin kinase II alpha (CamKIIα) expression in the hippocampus and prefrontal cortex (PFC) but not in the cerebellum . This could have implications for understanding and treating disorders where CamKIIα is implicated.
Regulation of CREB and pCREB
Datumetine has been found to upregulate cyclic AMP response element binding protein (CREB) only in the PFC, but phosphorylated CREB (pCREB) was upregulated in three brain regions observed . This could be important in understanding the role of these proteins in brain function and disease.
Regulation of BDNF
Datumetine has been found to upregulate brain-derived neurotrophic factor (BDNF) only in the hippocampus and PFC . BDNF is a crucial factor for brain health, so this could have implications for understanding and treating brain disorders.
Direcciones Futuras
Propiedades
IUPAC Name |
4-methoxy-3-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3/c1-17-12-4-5-13(17)8-11(7-12)14-9-10(16(18)19)3-6-15(14)20-2/h3,6,9,11-13H,4-5,7-8H2,1-2H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMMJWJKGQZIJPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCC1CC(C2)C3=C(C=CC(=C3)C(=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40986112 | |
| Record name | Datumetine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40986112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Datumetine | |
CAS RN |
67078-20-0 | |
| Record name | Datumetine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067078200 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Datumetine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40986112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(4-Hydroxyphenyl)diazenyl]benzenesulfonic acid](/img/structure/B1594419.png)

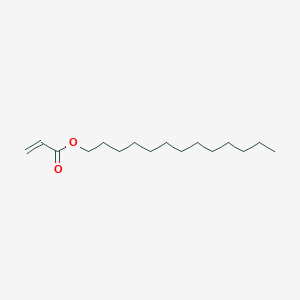
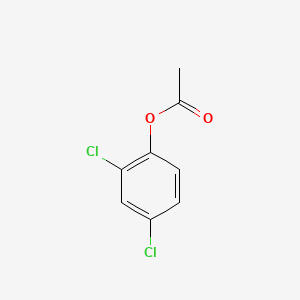
![4'-Nitro-[1,1'-biphenyl]-2-amine](/img/structure/B1594429.png)


